N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide
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Overview
Description
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The pyrrolidine ring in this compound adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide typically involves the reaction of pyrrolidine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)methylbenzenesulfonamide
- N-(pyrrolidin-2-yl)methylbenzenesulfonamide hydrochloride
Uniqueness
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide is unique due to its combination of a pyrrolidine ring and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, which can be advantageous in specific research and industrial contexts .
Properties
CAS No. |
1247419-86-8 |
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Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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